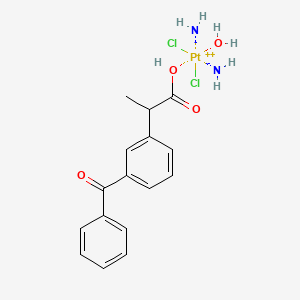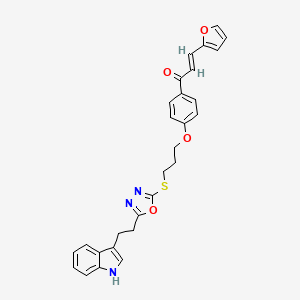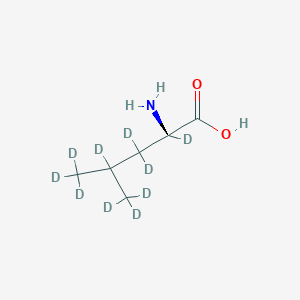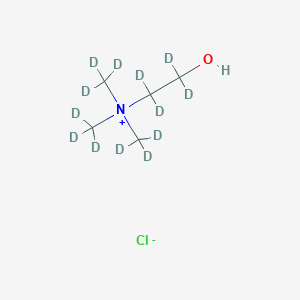
Antitumor agent-37
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-37 is a compound known for its potent anti-proliferative and anti-metastasis activities. It induces serious DNA damage, leading to high expression of γ-H2AX and p53, and promotes apoptosis of tumor cells through the mitochondrial apoptotic pathway involving Bcl-2, Bax, and caspase3 .
Métodos De Preparación
The synthesis of Antitumor agent-37 involves several steps. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the specific laboratory or industrial setup. general methods include the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the compound .
Análisis De Reacciones Químicas
Antitumor agent-37 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Antitumor agent-37 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of chemical reactions and to develop new synthetic methodologies.
Biology: It is used to study the cellular and molecular mechanisms of cancer and to develop new therapeutic strategies.
Medicine: It is used in preclinical and clinical studies to evaluate its efficacy and safety as an anticancer agent.
Industry: It is used in the development of new anticancer drugs and in the production of diagnostic and therapeutic agents .
Mecanismo De Acción
Antitumor agent-37 exerts its effects by inducing serious DNA damage, leading to high expression of γ-H2AX and p53. It promotes apoptosis of tumor cells through the mitochondrial apoptotic pathway involving Bcl-2, Bax, and caspase3. Additionally, it significantly improves immune response by restraining the expression of PD-L1 to increase CD3+ and CD8+ T infiltrating cells in tumor tissues .
Comparación Con Compuestos Similares
Antitumor agent-37 can be compared with other similar compounds, such as:
Cisplatin: A platinum-based compound used in chemotherapy.
Paclitaxel: A microtubule-stabilizing agent used in cancer treatment.
These comparisons highlight the uniqueness of this compound in terms of its mechanism of action, molecular targets, and therapeutic potential.
Propiedades
Fórmula molecular |
C16H20Cl2N2O4Pt |
|---|---|
Peso molecular |
570.3 g/mol |
Nombre IUPAC |
azanide;2-(3-benzoylphenyl)propanoic acid;dichloroplatinum(2+);hydrate |
InChI |
InChI=1S/C16H14O3.2ClH.2H2N.H2O.Pt/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;;;;;;/h2-11H,1H3,(H,18,19);2*1H;3*1H2;/q;;;2*-1;;+4/p-2 |
Clave InChI |
KFCZSVKUOGQBQD-UHFFFAOYSA-L |
SMILES canónico |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.[NH2-].[NH2-].O.Cl[Pt+2]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide](/img/structure/B12414471.png)

![(4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-(2,2,3,3-tetradeuteriocyclopropyl)pentan-1-one](/img/structure/B12414480.png)



